N-[[2-(4-chlorophenyl)benzotriazol-5-yl]carbamothioyl]thiophene-2-carboxamide
Overview
Description
N-[[2-(4-chlorophenyl)benzotriazol-5-yl]carbamothioyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole moiety linked to a thiophene ring through a carbamothioyl group, with a chlorophenyl substituent enhancing its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-chlorophenyl)benzotriazol-5-yl]carbamothioyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate by reacting 4-chlorophenylamine with sodium nitrite in the presence of hydrochloric acid, followed by cyclization with sodium azide.
Thioamide Formation: The benzotriazole intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the thioamide linkage.
Final Coupling: The final step involves coupling the thioamide intermediate with thiophene-2-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(4-chlorophenyl)benzotriazol-5-yl]carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at moderate temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted benzotriazole derivatives
Scientific Research Applications
N-[[2-(4-chlorophenyl)benzotriazol-5-yl]carbamothioyl]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[[2-(4-chlorophenyl)benzotriazol-5-yl]carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzotriazole moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the thiophene ring may interact with cellular proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(4-chlorophenyl)-6-methyl-benzotriazol-5-yl]thiocarbamoyl]thiophene-2-carboxamide
- N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methylbenzamide
Uniqueness
N-[[2-(4-chlorophenyl)benzotriazol-5-yl]carbamothioyl]thiophene-2-carboxamide stands out due to its unique combination of a benzotriazole moiety and a thiophene ring, which imparts distinct chemical reactivity and stability. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[[2-(4-chlorophenyl)benzotriazol-5-yl]carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5OS2/c19-11-3-6-13(7-4-11)24-22-14-8-5-12(10-15(14)23-24)20-18(26)21-17(25)16-2-1-9-27-16/h1-10H,(H2,20,21,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKCFKATEBDPNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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